protein P100, Xenopus laevis
Description
Ambiguity and Diverse Identities of "Protein P100" Designations in Xenopus laevis
The primary sources of ambiguity for the "P100" designation in Xenopus laevis stem from:
A Novel Oocyte-Specific Protein: A protein explicitly named P100 was identified in 1992 as a novel, oocyte-specific entity. nih.gov This protein plays a crucial role in the regulation of maternal mRNAs.
Tudor Staphylococcal Nuclease (Tudor-SN): This evolutionarily conserved protein is also known as p100 or SND1. nih.gov It is a multifunctional protein involved in a wide array of cellular processes, including gene expression and stress response. nih.govnih.govembopress.org
Centromere Protein F (CENP-F): While not formally named P100, this large protein's apparent molecular weight on certain gels can be in the range of 100 kDa, leading to potential informal references. CENP-F is a critical component of the kinetochore and is essential for proper chromosome segregation during mitosis. wikipedia.orgnih.gov
Significance of Xenopus laevis as a Model System for Elucidating Vertebrate Protein Function
Xenopus laevis has been a workhorse for biochemists and cell biologists for decades. mdpi.com Its key advantages include:
Large Oocytes and Embryos: The sheer size of Xenopus eggs allows for easy microinjection of molecules like antibodies and mRNAs to study protein function. mdpi.com
In Vitro Systems: Cell-free extracts from Xenopus eggs can recapitulate complex cellular processes, such as the cell cycle and DNA replication, in a test tube.
Developmental Studies: The external development of the embryo allows for direct observation of the effects of protein manipulation on embryogenesis. mdpi.com
High Degree of Conservation: Many fundamental cellular processes and proteins are conserved between Xenopus and humans, making it an excellent model for understanding human diseases.
These features have made Xenopus laevis instrumental in the discovery and functional characterization of countless vertebrate proteins.
Scope of the Academic Investigation: Unraveling Distinct P100 Entities and Their Biological Roles
This article will now delve into the specific biological roles of the distinct proteins that have been designated as "P100" in Xenopus laevis. The following sections will provide detailed research findings on the oocyte-specific P100, Tudor-SN, and CENP-F, highlighting their unique functions and clarifying their separate identities.
Properties
CAS No. |
147388-44-1 |
|---|---|
Molecular Formula |
C8H3BrF4S |
Synonyms |
protein P100, Xenopus laevis |
Origin of Product |
United States |
Protein Pat1 Homolog 2 Patl2/p100 in Xenopus Laevis
Molecular Identification and Primary Characterization
The initial identification and characterization of P100 in Xenopus laevis unveiled a novel oocyte-specific protein. nih.gov Subsequent research has further elucidated its molecular features, including its genetic blueprint, evolutionary conservation, and allelic forms.
Gene Identification and Transcriptional Features of patl2
The gene encoding P100 is designated as patl2. uniprot.org The mRNA transcript for P100 is notably expressed during the early, previtellogenic stages of oogenesis (stages I and II) and is absent in other tissues of Xenopus. nih.gov This oocyte-specific expression underscores its specialized function in early development. The gene is located on chromosome 2L in the Xenopus laevis genome. uniprot.orguniprot.org
Structural Homology and Sequence Conservation
P100 exhibits significant sequence conservation with orthologs in other species, highlighting its fundamental role in cellular processes. It is considered the likely ortholog of human Pat1a (also known as PatL2) and shares homology with the Pat1 protein found in budding yeast. nih.gov The identification of human homologs was facilitated by a highly conserved central region of about 40 amino acids, termed the homology (H) domain, which is present in Pat1 sequences across various fungi. nih.gov This domain was instrumental in identifying homologous sequences in a range of metazoans, including Caenorhabditis elegans, Drosophila melanogaster, Danio rerio, and Xenopus laevis. nih.gov Beyond the H domain, another region of detectable sequence conservation between fungal and metazoan Pat1 proteins is a highly acidic stretch of 50 to 70 amino acids at the very amino terminus. nih.gov
In mammals, a gene duplication event led to two Pat1 homologs, Pat1a and Pat1b. nih.gov In Xenopus laevis, two orthologs have also been identified, termed xPat1a (P100/PATL2) and xPat1b (PATL1). nih.govresearchgate.net
Allelic Variation and cDNA Cloning
The full-length complementary DNA (cDNA) for P100 was successfully cloned using a polymerase chain reaction (PCR) strategy, which was designed based on the amino acid sequence obtained from the purified protein. nih.gov This cloning led to the identification of a novel protein with a predicted molecular weight of 83,000 Daltons. nih.gov Interestingly, the study revealed the presence of two transcribed alleles for P100 within the oocyte, with only a single predicted amino acid difference between them. nih.gov When the complete coding region of P100 was expressed in bacteria, the resulting protein migrated at a mass approximately 15% greater than predicted from its amino acid sequence, suggesting an unusual electrophoretic mobility. nih.gov
Spatiotemporal Expression and Subcellular Localization Dynamics
The expression and localization of P100 are tightly regulated, both in terms of timing and location within the cell, reflecting its specific functions during oocyte development.
Oocyte-Specific Expression and Maternal mRNA Contribution
P100 is characterized as an oocyte-specific protein, with its protein and mRNA transcript being found exclusively in Xenopus oocytes. nih.gov The patl2 gene is maternally expressed, meaning the mRNA is transcribed in the oocyte and stored for later use. nih.gov This maternal contribution is a critical aspect of early development in many species, providing the necessary molecular machinery for the initial stages of embryogenesis before the zygotic genome is activated. nih.govelifesciences.org The P100 protein is localized to the cytoplasm of oocytes. nih.gov Within the cytoplasm, it is a component of ribosome-free messenger ribonucleoprotein (mRNP) complexes and is also found in P-bodies. nih.govuniprot.org
Changes in Expression Profile During Oocyte Maturation and Early Embryogenesis
The expression of P100 is dynamic, changing significantly during the process of oocyte maturation. It is present in immature oocytes but disappears as the oocyte matures. nih.gov This degradation of P100 is a key regulatory event. elifesciences.org Overexpression of P100 in oocytes has been shown to repress the translation of specific maternal mRNAs that are required for the progression of oocyte maturation. nih.gov Specifically, the accumulation of proteins like c-Mos and cyclin B1 is significantly affected, leading to a considerable delay in the kinetics of oocyte maturation. nih.gov
In contrast to P100 (xPat1a), the other Xenopus Pat1 homolog, PatL1 (xPat1b), has a different expression pattern. Its expression begins in late oogenesis (stage IV) and it is present in eggs and early embryos. uniprot.org This suggests that the two Pat1 homologs have distinct, though likely coordinated, roles during development. While P100 acts as a translational repressor in immature oocytes, its disappearance allows for the timely translation of essential maternal mRNAs that drive the oocyte through its meiotic divisions. nih.gov
Interactive Data Table: Key Features of Xenopus laevis P100/PATL2
| Feature | Description | Reference(s) |
|---|---|---|
| Gene Name | patl2 | uniprot.org |
| Protein Names | Protein PAT1 homolog 2, P100, Pat1a, XPat1a | uniprot.org |
| Organism | Xenopus laevis (African clawed frog) | uniprot.org |
| Molecular Weight (predicted) | 83 kDa | nih.gov |
| Homologs | Human Pat1a (PatL2), Yeast Pat1 | nih.gov |
| Subcellular Localization | Cytoplasm, P-bodies, Ribonucleoprotein complexes | nih.govuniprot.org |
| Primary Function | Translational repressor of maternal mRNAs | nih.gov |
| Expression Pattern | Oocyte-specific, present in immature oocytes, disappears during maturation | nih.govnih.gov |
Table of Compound Names
| Compound Name | |
|---|---|
| c-Mos | |
| cyclin B1 | |
| P100 | |
| Pat1 | |
| Pat1a | |
| Pat1b | |
| PATL1 | |
| PATL2 | |
| xPat1a |
Cytoplasmic Localization and Association with Ribonucleoprotein Complexes (mRNPs)
In Xenopus oocytes, P100 is localized within the cytoplasm. nih.govuniprot.orgnih.gov It does not operate in isolation but is a core component of large, ribosome-free messenger ribonucleoprotein (mRNP) complexes. nih.govresearchgate.net These mRNPs are storage particles that keep maternal mRNAs in a translationally dormant state. uniprot.org P100 associates with several other mRNP components, including the RNA helicase Xp54 (also known as DDX6), xRAP55 (also known as LSM14a), and the Cytoplasmic Polyadenylation Element Binding Protein (CPEB). nih.govresearchgate.net
Sedimentation analysis has shown that the RNA-binding form of P100 is found exclusively in particles of approximately 15S. nih.govrupress.org These 15S particles also contain other mRNP proteins such as p54 and p56. nih.govrupress.org The association of P100 with these complexes is fundamental to its function in regulating mRNA stability and translation. medsci.org
P100 Association with mRNP Components
| Associated Protein | Function/Significance | Reference |
|---|---|---|
| Xp54 (DDX6) | RNA helicase, component of P-bodies and mRNPs involved in translational repression. | nih.govnih.gov |
| xRAP55 (LSM14a) | Component of mRNPs, involved in mRNA storage and translational repression. | nih.govuniprot.org |
| CPEB | Cytoplasmic Polyadenylation Element Binding protein, a key regulator of maternal mRNA translation. | nih.govnih.gov |
| eIF4E1b | An oocyte-specific variant of the cap-binding protein eIF4E. | nih.gov |
| ePAB | Embryonic poly(A)-binding protein. | nih.gov |
Presence in P-bodies and Ribonucleoprotein Granules
P100 is found within distinct cytoplasmic ribonucleoprotein (RNP) granules known as Processing bodies (P-bodies). uniprot.orgnih.govnih.gov P-bodies are dynamic cellular foci that are involved in the regulation of mRNA translation, storage, and degradation. researchgate.netwikipedia.org They are enriched with proteins involved in translational repression and the machinery for mRNA decay. nih.gov The localization of P100 to these structures is consistent with its role as a translational repressor. portlandpress.com
The components of the CPEB RNP complex, which includes P100, resemble those found in P-bodies. nih.gov However, the functional relationship can be complex; for instance, overexpression of P100 has been observed to cause the dispersal of P-bodies, suggesting it plays a role in regulating the assembly or dynamics of these granules. uniprot.org
Functional Mechanisms in Translational Regulation
RNA Binding Properties and Specificity
P100 is an RNA-binding protein that directly interacts with nucleic acids to exert its regulatory functions. nih.govuniprot.orgnih.gov It was initially identified as a protein capable of binding to single-stranded DNA (ssDNA) but not double-stranded DNA. nih.govnih.gov Subsequent research confirmed its capacity to bind RNA. nih.govportlandpress.com
In vitro binding assays have demonstrated that vertebrate Pat1 proteins, including the Xenopus homolog P100, exhibit a preference for specific RNA sequences. nih.gov They show a notable affinity for G-rich sequences, such as the G-quadruplex-forming sequence found in the 5' untranslated region (UTR) of the NRAS mRNA. nih.gov Additionally, P100 and its homologs have been shown to bind to poly(G) and poly(U) RNA homopolymers. uniprot.orgnih.govportlandpress.com This binding is mediated by a central domain within the protein. nih.gov
RNA Binding Specificity of P100/Pat1 Proteins
| Substrate | Binding Confirmed | Reference |
|---|---|---|
| Single-stranded DNA (ssDNA) | Yes | nih.gov |
| Poly(G) RNA | Yes | uniprot.orgnih.gov |
| Poly(U) RNA | Yes | uniprot.orgnih.gov |
| G-rich sequences (e.g., NRAS 5' UTR) | Yes | nih.gov |
Role as a Translational Repressor
A primary function of P100 in Xenopus oocytes is to act as a translational repressor. nih.govuniprot.orgnih.gov It is a key component of the machinery that silences specific maternal mRNAs, preventing their translation until the appropriate developmental stage. nih.govresearchgate.net This repression is crucial for controlling the timing of events during oocyte maturation, such as the synthesis of proteins like c-Mos and cyclin B1, which are required for meiotic progression. nih.gov P100 is part of a complex network that includes other repressors like Xp54 and Rap55, which collectively ensure that maternal mRNAs are kept in a dormant state. nih.govscispace.com
Mechanisms of Negative Regulation of Translation
P100 contributes to the negative regulation of translation through its involvement in the deadenylation-dependent mRNA decapping pathway. uniprot.orguniprot.org This is a major route for mRNA degradation in eukaryotes, where the poly(A) tail is first shortened (deadenylation), which then triggers the removal of the 5' cap structure (decapping), exposing the mRNA to 5'-to-3' exonucleolytic decay. nih.govnih.govreactome.org
Pat1 family proteins are thought to act as a crucial link between the deadenylation and decapping steps. nih.gov In yeast, mutations in the Pat1 gene lead to the accumulation of deadenylated but still-capped mRNAs, indicating a failure in the decapping process. nih.gov The proposed model suggests that P100 and its homologs first participate in repressing the mRNA from translation, which is followed by deadenylation. portlandpress.com Subsequently, Pat1 proteins may help recruit the decapping complex to the silenced mRNP, leading to its eventual degradation. portlandpress.com
Overexpression Effects on Reporter mRNA Translation in Oocytes
Experiments involving the overexpression of P100 in Xenopus oocytes have provided direct evidence for its role as a translational repressor. nih.govmedsci.org When P100 is overexpressed, the translation of reporter mRNAs injected into the oocytes is significantly inhibited. nih.govresearchgate.net This effect is not limited to exogenous reporters; the overexpression of P100 also has profound physiological consequences for the oocyte. It has been shown to considerably slow down the kinetics of oocyte maturation and interfere with the timely accumulation of key cell cycle proteins, including c-Mos and cyclin B1. nih.gov These findings underscore the critical role of P100 in regulating the translation of specific maternal mRNAs that are essential for the progression of meiotic maturation. nih.govresearchgate.net
Biological Roles in Oocyte Maturation and Early Embryonic Development
The transition from a fully-grown oocyte to a fertilizable egg, a process known as meiotic maturation, is heavily reliant on post-transcriptional control of gene expression, as transcription is largely silent. elifesciences.org In Xenopus oocytes, this process is triggered by the hormone progesterone (B1679170) and involves the activation of the Cdk1-Cyclin B kinase, a universal inducer of cell division. elifesciences.org The temporal translation of stored maternal mRNAs is a key regulatory step in this process. nih.gov
Regulation of Oocyte Maturation Kinetics
P100 has been shown to be a key regulator of the timing of oocyte maturation. nih.gov Overexpression of P100 in Xenopus oocytes leads to a significant delay in the kinetics of progesterone-induced maturation. nih.gov This suggests that the degradation of P100 during maturation is a necessary step for the timely progression of meiosis. frontiersin.orgelifesciences.org The decline in P100 levels is required for the activation of translation of specific maternal mRNAs that drive the meiotic cell cycle. nih.govfrontiersin.org
Impact on Specific Maternal mRNA Accumulation (e.g., c-Mos, Cyclin B1)
P100 plays a role in repressing the translation of specific maternal mRNAs, including those encoding for c-Mos and Cyclin B1, two critical proteins for meiotic progression. nih.govnih.gov Overexpression of P100 in oocytes significantly impairs the accumulation of both c-Mos and Cyclin B1 proteins during maturation. nih.gov
c-Mos: The translation of c-Mos mRNA is an early event in oocyte maturation, occurring before Germinal Vesicle Breakdown (GVBD). nih.govembopress.org The Mos protein kinase is a key initiator of the MAP kinase pathway, which is essential for meiotic resumption. nih.gov
Cyclin B1: The accumulation of Cyclin B1 is necessary for the activation of Cdk1 and entry into M-phase. nih.govembopress.org The translation of Cyclin B1 mRNA typically occurs later in maturation, around the time of GVBD. nih.govembopress.org
By repressing the translation of these and other maternal mRNAs, P100 contributes to maintaining the oocyte in an immature state. Its degradation is a prerequisite for the timely synthesis of proteins that drive the oocyte through meiotic maturation. nih.gov
Involvement in Cytoplasmic mRNA Processing Body Assembly
P100 is a component of cytoplasmic mRNA processing bodies (P-bodies). genecards.orguniprot.org P-bodies are dynamic cytoplasmic granules that are involved in the translational repression and decay of mRNAs. As an RNA-binding protein within these structures, P100 is predicted to be involved in the negative regulation of P-body assembly. genecards.orguniprot.org This suggests a role for P100 in the global regulation of mRNA storage and stability within the oocyte.
Significance in Developmental Translational Control
The translational regulation of maternal mRNAs is a fundamental mechanism controlling early development in many species, including Xenopus laevis. nih.govnih.gov P100 is a key player in this process, acting as a translational repressor of a specific set of maternal mRNAs. nih.govnih.gov The regulated degradation of P100 during oocyte maturation allows for the temporal activation of these stored mRNAs, ensuring that proteins are synthesized at the correct time to drive developmental events. nih.govfrontiersin.orgelifesciences.org This precise control of protein synthesis is critical for the successful completion of oocyte maturation and for the early stages of embryonic development that rely on maternally provided transcripts. nih.govnih.govrupress.org
Protein-Protein Interactions and Post-Translational Regulation
The function of P100 is mediated through its interactions with other proteins within mRNP complexes. nih.gov
Association with Other mRNP Components (e.g., Xp54, xRAP55, CPEB)
In Xenopus oocytes, P100 is found in ribosome-free mRNP complexes, where it associates with several other key mRNP components. nih.gov These interactions are crucial for its role in translational repression.
| Interacting Protein | Function in mRNP Complexes |
| Xp54 (DDX6) | A DEAD-box RNA helicase, a core component of P-bodies involved in translational repression and mRNA decay. elifesciences.orgresearchgate.net |
| xRAP55 (LSM14) | A component of RNPs that associates with FRGY2 and is involved in translational repression. researchgate.net |
| CPEB (Cytoplasmic Polyadenylation Element Binding Protein) | A sequence-specific RNA-binding protein that regulates the polyadenylation and translation of maternal mRNAs. embopress.orguniprot.orgresearchgate.net |
The association of P100 with these proteins places it at the heart of the machinery that controls the fate of maternal mRNAs in the oocyte. nih.govelifesciences.org For example, the interaction with CPEB is particularly significant, as CPEB is a master regulator of mRNA translation during oocyte maturation. embopress.orguniprot.org P100, in concert with these other factors, contributes to the formation of stable, translationally silent mRNP particles that store maternal mRNAs until they are needed for developmental progression. nih.govrupress.org
Influence of Phosphorylation State on mRNA Binding Properties
The interaction of Protein PAT1 Homolog 2 (PATL2/P100) with messenger RNA (mRNA) in Xenopus laevis oocytes is dynamically regulated, with its phosphorylation state playing a critical role. Research indicates that changes in the in vitro mRNA binding capabilities of P100 are directly linked to its phosphorylation. nih.govnih.gov This regulation is suggestive of the protein's involvement in the translational control of maternal mRNAs during oocyte development and early embryogenesis. nih.govnih.gov The stability of PATL2/P100 is also reportedly regulated by phosphorylation, a well-documented phenomenon in the oocyte. biorxiv.orgelifesciences.org
Studies have identified P100 as one of five key polypeptides that selectively bind to mRNA, forming messenger ribonucleoprotein (mRNP) complexes. nih.govnih.gov The binding properties of these proteins, including P100, appear to be modulated by the activity of a protein kinase associated with a ~15S particle, further highlighting the influence of phosphorylation on their function. nih.govnih.gov This regulatory mechanism is crucial for controlling the translation of specific maternal mRNAs that are required for the orderly progression of oocyte maturation. nih.govfrontiersin.org
Research Methodologies Employed for PATL2/P100
A variety of sophisticated biochemical and molecular biology techniques have been utilized to elucidate the function, expression, and interactions of PATL2/P100 in Xenopus laevis.
Overexpression Studies via mRNA Injection into Oocytes
To investigate the functional role of PATL2/P100, researchers have employed overexpression studies by injecting its corresponding mRNA into Xenopus oocytes. nih.govmedsci.org These experiments have been instrumental in demonstrating the protein's role as a translational repressor. nih.govmedsci.org
Key findings from these studies include:
Translational Repression: Overexpression of P100 led to the repression of reporter mRNA translation when injected into oocytes. nih.gov
Delayed Oocyte Maturation: A significant retardation in the kinetics of oocyte maturation was observed in oocytes overexpressing P100. nih.gov
Impact on Key Maturation Proteins: The accumulation of crucial cell cycle proteins, such as c-Mos and cyclin B1, was significantly affected during oocyte maturation in the presence of excess P100. nih.gov
These results collectively suggest that PATL2/P100 plays a vital, inhibitory role in regulating the translation of specific maternal mRNAs that are essential for the progression of oocyte maturation. nih.govfrontiersin.org
Table 1: Summary of P100 Overexpression Findings in Xenopus Oocytes
| Experimental Observation | Consequence of P100 Overexpression | Affected Molecules/Processes | Reference |
|---|---|---|---|
| Reporter Gene Assay | Translational repression | Reporter mRNA | nih.gov |
| Oocyte Maturation Kinetics | Maturation was considerably retarded | Progesterone-induced maturation | nih.gov |
| Protein Accumulation | Significantly affected accumulation | c-Mos, cyclin B1 | nih.gov |
Immunofluorescence and Immunoblotting for Localization and Expression
Immunodetection techniques, including immunoblotting (Western blotting) and immunofluorescence, have been crucial for determining the expression patterns and subcellular localization of PATL2/P100.
Immunoblotting has revealed the protein's expression profile across different developmental stages and tissues:
P100 is maternally expressed and present in immature oocytes but its levels decrease as the oocyte matures. nih.gov
The protein is abundant from the oocyte stage through to the neurula stage (stage 20) of embryonic development, after which its total amount is reduced. bioone.org
In adult Xenopus organs, P100 is expressed in the brain and, to a lesser extent, in the liver, but is not detected in the heart and muscle. bioone.org
Immunofluorescence microscopy has been used to visualize the protein's location within cells and embryos:
Despite its presence in eggs and early embryos, P100 was not observed to be localized to any specific structures like microtubule arrays or the mitotic apparatus in these early stages. bioone.org
Clear localization becomes apparent at the tailbud stage (stage 28), where P100 is enriched in the spinal cord and the notochordal sheath. bioone.org Within the spinal cord, it appears to be localized to structures underlying the cell membrane. bioone.org
**Table 2: Expression and Localization of PATL2/P100 in *Xenopus laevis***
| Methodology | Stage/Tissue | Finding | Reference |
|---|---|---|---|
| Immunoblotting | Oocyte Maturation | Protein is present in immature oocytes and disappears during maturation. | nih.gov |
| Immunoblotting | Early Development | Abundant from oocyte to neurula stage (stage 20), then decreases. | bioone.org |
| Immunoblotting | Adult Tissues | Expressed in brain and weakly in liver. | bioone.org |
| Immunofluorescence | Early Embryos | No clear localization to specific structures. | bioone.org |
| Immunofluorescence | Tailbud Embryos (Stage 28) | Enriched in spinal cord and notochordal sheath. | bioone.org |
UV-Cross-linking and RNase Digestion for RNA Binding Analysis
To confirm the direct interaction of PATL2/P100 with RNA, researchers have utilized UV-cross-linking followed by ribonuclease (RNase) digestion. nih.govnih.gov This technique covalently links proteins to the RNA molecules they are bound to in vitro. After digestion of the RNA, the protein remains tagged with a small, radiolabeled nucleotide fragment, allowing for its identification.
This methodology has successfully identified P100 as one of five major polypeptides in the oocyte cytoplasm that selectively bind to mRNA and assemble into mRNPs. nih.govnih.govscience.gov The other proteins identified through this method have approximate molecular weights of 54, 56, 60, and 70 kD. nih.govnih.gov This approach has been fundamental in establishing P100 as a bona fide RNA-binding protein. nih.govnih.govgrafiati.com
Density Gradient Centrifugation for mRNP Component Analysis
Density gradient centrifugation, typically using sucrose (B13894) gradients, is a powerful technique for separating macromolecular complexes based on their size and density. This method has been employed to analyze the composition of mRNP complexes containing PATL2/P100. nih.govnih.govnih.gov
Through this approach, it was determined that:
PATL2/P100 is a component of ribosome-free mRNPs in oocytes. nih.gov
The RNA-binding form of P100 is found specifically within particles that sediment at approximately 15S. nih.govnih.gov
These ~15S particles also contain other mRNA-binding proteins, including p54, p56, and p60. nih.govnih.gov
P100 also associates with other known mRNP components such as the RNA helicase Xp54, xRAP55, and the Cytoplasmic Polyadenylation Element Binding protein (CPEB). nih.govfrontiersin.org
This technique has been crucial in defining the native state of P100 as part of a large, multi-protein complex involved in the regulation of maternal mRNA.
Table 3: Chemical Compounds Mentioned | Compound Name | | | :--- | | Cyclin B1 | | c-Mos | | Sucrose | | Ribonuclease (RNase) | | Protein PAT1 Homolog 2 (PATL2/P100) | | Xp54 | | xRAP55 | | Cytoplasmic Polyadenylation Element Binding protein (CPEB) | | p54 | | p56 | | p60 | | p70 |
Molecular Identity and Rel/NF-κB Family Classification
The molecular characterization of Xp100 in Xenopus laevis has revealed its identity as a homolog of the mammalian p100-NFKB2 protein. This classification is based on its genetic sequence, domain architecture, and functional properties.
Molecular Cloning and cDNA Sequencing
The journey to understanding Xp100 began with the molecular cloning and sequencing of its corresponding complementary DNA (cDNA). nih.govnih.govoup.com Researchers isolated a cDNA encoding a novel Rel-related protein from Xenopus laevis. nih.gov Subsequent sequencing and analysis of this cDNA provided the genetic blueprint for the Xp100 protein. nih.govoup.com This foundational work was essential for all further characterization and functional studies of Xp100.
Homology to Mammalian p100-NFkappaB2 (NFKB2)
Analysis of the cloned cDNA sequence revealed that the protein it encodes shares the highest degree of similarity with the mammalian p100-NFkappaB2 protein. nih.gov This strong homology suggests a conserved evolutionary origin and similar functional roles between the amphibian and mammalian proteins. nih.govbgee.orgsinobiological.com A key piece of evidence supporting this is the substitution of the putative protein kinase A-phosphorylation site (RRPS), common in many Rel family proteins, with KRKK in Xp100, a feature that mirrors the KRKR substitution in mammalian p100. nih.gov
Characterization of Rel Homology Domain (RHD)
A defining feature of all Rel/NF-κB family members is the highly conserved Rel Homology Domain (RHD) at the N-terminus. biologists.com This domain is multifunctional, responsible for DNA binding, dimerization with other NF-κB subunits, and nuclear localization. biologists.comasm.org In Xp100, the RHD is critical for its function as a transcription factor, enabling it to bind to specific DNA sequences known as κB sites in the regulatory regions of target genes. nih.govsinobiological.com
Post-Translational Processing and Generation of p52 Subunit
Xp100, like its mammalian counterpart, undergoes post-translational processing to generate a smaller, active subunit called p52. nih.govsinobiological.comuniprot.orgnih.gov This processing event is a key regulatory step in the non-canonical NF-κB signaling pathway. sinobiological.comnih.govmdpi.com The full-length Xp100 protein can act as an inhibitor, sequestering other NF-κB proteins in the cytoplasm. uniprot.org Upon receiving specific signals, the C-terminal portion of Xp100 is proteolytically cleaved, releasing the N-terminal p52 subunit. sinobiological.comuniprot.org This newly generated Xp52 can then translocate to the nucleus and regulate gene expression. uniprot.org While Xp52 alone can bind to κB sites, it does not activate transcription on its own. nih.gov However, when it forms a heterodimer with another Rel protein, such as XRelB, the resulting complex becomes a potent transcriptional activator. nih.gov The inhibitory function is mediated by the C-terminal half of Xp100, referred to as XIκBδ. nih.gov
Key Regulatory Motifs (e.g., Nuclear Localization Signal, Processing Inhibitory Domain (PID), DEATH domain)
The complex functions of Xp100 are governed by several key regulatory motifs within its structure. These include:
Nuclear Localization Signal (NLS): A specific amino acid sequence that acts as a tag, directing the protein to the nucleus. asm.orguniprot.orgresearchgate.net The NLS within the RHD allows for the translocation of the processed p52 subunit into the nucleus where it can access its target genes. biologists.comuniprot.org
Processing Inhibitory Domain (PID): Located in the C-terminal region, this domain suppresses the constitutive processing of p100 into p52. uniprot.org This ensures that p52 is only generated in response to appropriate stimuli.
DEATH Domain: Also found within the C-terminal region, the DEATH domain is a protein-protein interaction module. uniprot.orguniprot.org In the context of p100, it is part of the PID and is crucial for regulating the processing of the protein. uniprot.org
Below is a table summarizing the key domains and motifs of Xp100.
| Domain/Motif | Location | Function |
| Rel Homology Domain (RHD) | N-terminus | DNA binding, dimerization, nuclear localization |
| Ankyrin Repeats | C-terminal half | Protein-protein interactions, inhibitory function |
| Nuclear Localization Signal (NLS) | Within RHD | Mediates transport into the nucleus |
| Processing Inhibitory Domain (PID) | C-terminus | Suppresses processing to p52 |
| DEATH Domain | Within PID | Protein-protein interactions, regulates processing |
Expression Patterns and Subcellular Distribution
The expression and localization of Xp100 provide insights into its physiological roles during development and in adult tissues.
Studies have shown that Xp100 transcripts are present at all stages of oocyte maturation and can be found in all adult tissues that have been examined. nih.gov During embryonic development, the expression levels of Xp100 fluctuate. nih.gov There is a noticeable decrease in transcripts at the gastrula stage, followed by a resumption of expression at the neurula stage. nih.gov This temporal expression pattern is distinct from other Rel family members in Xenopus. nih.gov
Spatially, Xp100 transcripts are not confined to specific regions during the gastrula and tailbud stages. nih.gov However, at the neurula stage, there is a high level of expression in the somitogenic mesoderm, suggesting a role in the development of somites. nih.gov In general, NF-κB is ubiquitously expressed in Xenopus laevis embryos. nih.gov
Regarding its subcellular location, Xp100, in its unprocessed form, is found in the cytoplasm where it can associate with and inhibit other NF-κB proteins. uniprot.orguniprot.org Following processing, the p52 subunit translocates to the nucleus. uniprot.orguniprot.org This dynamic distribution between the cytoplasm and nucleus is a critical aspect of its regulatory function. uniprot.org
A summary of Xp100 expression is provided in the table below.
| Developmental Stage/Tissue | Expression Level | Spatial Localization |
| Oocyte Maturation | Present | - |
| Adult Tissues | Present in all examined | - |
| Gastrula Stage | Decreased | Not restricted |
| Neurula Stage | Resumed | Highly expressed in somitogenic mesoderm |
| Tailbud Stage | - | Not restricted |
Nuclear Factor NF-kappa-B p100 Subunit (NFKB2/Xp100) in Xenopus laevis
The Nuclear Factor NF-kappa-B (NF-κB) family of transcription factors plays a crucial role in regulating a wide array of biological processes, including immunity, inflammation, and embryonic development. In the African clawed frog, Xenopus laevis, a key member of this family is the p100 subunit, encoded by the Nfkb2 gene and often referred to as Xp100. This protein is homologous to the mammalian p100 and serves as a precursor for the p52 subunit, participating in both the canonical and non-canonical NF-κB signaling pathways.
Expression and Localization of Xp100
The spatial and temporal expression of Xp100 provides critical insights into its developmental functions. Research has shown that its presence and subcellular location are tightly regulated throughout embryogenesis and in adult tissues.
Ubiquitous Transcript Expression in Oocytes and Adult Tissues
Xp100 transcripts are maternally supplied and are present throughout all stages of oocyte maturation. nih.govresearchgate.net This maternal contribution suggests an early role for the protein in the initial stages of development. Furthermore, its expression is not limited to early life stages; transcripts are found in all adult tissues that have been examined, indicating a broad and continuous requirement for NF-κB p100 function throughout the life of the organism. nih.gov
Developmental Modulation of Expression
The expression of Xp100 is dynamically regulated during embryonic development. Following the initial maternal deposition, transcript levels notably decrease at the gastrula stage. nih.gov This downregulation is followed by a resumption of expression at the neurula stage, a pattern distinct from other members of the Rel family in Xenopus. nih.gov This specific temporal regulation points towards a specialized role for Xp100 in later developmental events, particularly following gastrulation.
| Developmental Stage | Xp100 Transcript Level |
| Oocyte | Present |
| Blastula | Present |
| Gastrula | Decreased |
| Neurula | Resumed |
| Tailbud | Not localized to specific regions |
Tissue-Specific Enrichment
During the neurula stage, Xp100 expression becomes highly enriched in the somitogenic mesoderm. nih.gov This localization strongly suggests an involvement in the process of somitogenesis, which is the formation of somites, the precursors to the vertebrae, ribs, and skeletal muscles. In contrast, during the gastrula and later tailbud stages, the transcripts are not confined to restricted regions, indicating a more widespread or different function during these periods. nih.gov In adult frogs, expression data reveals significant enrichment in tissues such as the spleen, consistent with the known roles of NF-κB in immune function. bgee.org
Dynamic Subcellular Localization
The function of NF-κB proteins is critically dependent on their location within the cell. In njihovih neaktivnem stanju so NF-κB kompleksi zadržani v citoplazmi, vezani na inhibitorne proteine. embopress.org The Xp100 protein itself has a dual role; it can act as an inhibitor by retaining other NF-κB proteins in the cytoplasm and also serves as the precursor to the p52 subunit. uniprot.orgsinobiological.com Upon receiving appropriate signals, the inhibitory portion of p100 is degraded, allowing the processed p52, often in a heterodimer with RelB, to translocate to the nucleus and regulate gene expression. sinobiological.comgenecards.org This dynamic shift from cytoplasmic retention to nuclear translocation is a key regulatory mechanism. uniprot.orguniprot.org This process ensures that the transcriptional activity of NF-κB is tightly controlled and occurs only in response to specific stimuli. embopress.org
Functional Mechanisms in Gene Transcription and Signaling Pathways
Xp100 and its processed form, Xp52, are integral components of the transcriptional machinery that controls genes involved in various cellular responses.
DNA Binding Activity and Kappa-B Consensus Sequence Recognition
The processed p52 subunit of Xp100 functions as a DNA-binding transcription factor. uniprot.org It recognizes and binds to a specific DNA sequence known as the kappa-B (κB) consensus sequence (5'-GGRNNYYCC-3'). uniprot.orggenecards.org This sequence is found in the enhancer and promoter regions of genes involved in critical processes like the immune response and acute phase reactions. sinobiological.comgenecards.org The binding of p52-containing dimers to these sites is a pivotal step in the activation or repression of target gene transcription. While the Xp52 homodimer can bind to the κB site, it does not activate transcription on its own. nih.gov
Transcriptional Coactivation and Regulation of Gene Expression
Functional Mechanisms in Gene Transcription and Signaling Pathways
Interplay with RelB and XIkappaBdelta in Transcriptional Control
The transcriptional activity of the NF-κB pathway in Xenopus laevis is subject to a sophisticated regulatory network involving the interplay of Xp100, its processed form Xp52, the transcription factor RelB, and an inhibitory domain known as XIkappaBdelta. Research has elucidated that while the processed p52-like product of Xp100, termed Xp52, can bind to the κB DNA consensus site, it does not possess transcriptional activation capabilities on its own. nih.gov
Transcriptional activation is achieved through the formation of a heterodimer between Xp52 and the Xenopus homolog of RelB (XRelB). nih.gov This XRelB/Xp52 complex is capable of binding to κB sites and driving the expression of target genes. However, this activation is tightly controlled. The carboxyl-terminal half of the unprocessed Xp100 protein, which is referred to as XIkappaBdelta, functions as an inhibitor of this transcriptional activity. nih.gov This inhibitory action is a key mechanism for modulating the intensity and duration of the NF-κB transcriptional response.
This dynamic interplay highlights a dual functionality of the nfkb2 gene product: the full-length Xp100 protein acts as a reservoir for RelB and an inhibitor of transcription, while its processed form, Xp52, becomes a component of an active transcriptional complex.
| Component | Function in Transcriptional Control | Citation |
| Xp100 | Precursor to Xp52; its C-terminal half (XIkappaBdelta) inhibits XRelB/Xp52 activity. | nih.gov |
| Xp52 | Processed form of Xp100; binds to κB sites but requires a partner for activation. | nih.gov |
| XRelB | Forms a heterodimer with Xp52 to create a transcriptionally active complex. | nih.gov |
| XIkappaBdelta | The C-terminal portion of Xp100 that inhibits the transcriptional activity of the XRelB/Xp52 heterodimer. | nih.gov |
Convergence with Maternal Wnt/β-Catenin Signaling in Early Embryonic Patterning
A critical aspect of early embryonic development in Xenopus is the establishment of the dorsal-ventral axis, a process heavily reliant on maternal Wnt/β-catenin signaling. plos.orgnih.govelifesciences.org Scientific investigations have revealed a significant convergence of this pathway with NF-κB signaling to orchestrate dorsal-specific gene expression. plos.orgnih.gov
Studies have demonstrated that the activation of a subset of dorsally expressed genes, crucial for proper axial patterning, requires input from both Wnt/β-catenin and a Toll-like receptor/IL1-receptor (TLR/IL1-R) signaling pathway that activates NF-κB. plos.orgnih.gov These two signaling cascades converge within the nucleus, where β-catenin functions as a transcriptional co-activator for Rel/NF-κB proteins. plos.org This cooperative action is essential for the proper formation of dorsal structures. For instance, the expression of Xenopus nodal-related 3 (Xnr3), a key player in axis formation, is dependent on this dual input. plos.orgnih.gov
Experimental evidence, including the use of transdominant inhibitors of NF-κB, confirms that dorsalization by Wnt/β-catenin signaling is contingent upon active NF-κB proteins, and conversely, NF-κB's role in this process requires the presence of β-catenin. plos.orgnih.gov This indicates a synergistic relationship where β-catenin and NF-κB proteins physically interact to co-regulate the transcription of target genes essential for early embryonic patterning. plos.org
Involvement in Toll-like Receptor/IL1-receptor (TLR/IL1-R) Signaling Pathways
The involvement of Xp100 and the broader NF-κB pathway extends to the innate immune signaling cascades mediated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). plos.orgnih.gov In the context of early embryonic development, a MyD88-dependent TLR/IL1-R signaling pathway is crucial for the activation of NF-κB, which in turn collaborates with the Wnt/β-catenin pathway as described above. plos.orgnih.gov MyD88 is a conserved adaptor protein that is integral to the activation of NF-κB downstream of TLR/IL-1R stimulation. plos.org
This signaling axis is not only important for developmental processes but is also a cornerstone of the innate immune response in vertebrates. nih.gov The activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1R by its ligand triggers a signaling cascade that culminates in the activation of NF-κB transcription factors, including those derived from Xp100. frontiersin.orgnih.gov This leads to the transcription of genes involved in inflammation and immunity. genecards.org In Xenopus, this pathway is integral for responding to infections and tissue injury.
| Signaling Pathway | Role in Relation to NFKB2/Xp100 | Key Findings | Citation |
| Maternal Wnt/β-Catenin | Converges with NF-κB signaling for embryonic patterning. | β-catenin acts as a co-activator for NF-κB to drive dorsal-specific gene expression. | plos.orgnih.gov |
| TLR/IL1-R | Activates the NF-κB pathway. | A MyD88-dependent pathway is essential for NF-κB activation in both development and immunity. | plos.orgnih.gov |
Biological Roles in Xenopus Development and Physiology
The functional significance of Xp100 in Xenopus laevis spans various stages of life, from embryonic development to adult physiological responses.
Contribution to Late-Stage Embryonic Development, Specifically Somite Maturation
The expression pattern of Xp100 transcripts during embryogenesis points to a significant role in late-stage development. nih.gov While transcripts are present at all stages of oocyte maturation, their levels decrease during the gastrula stage and then increase again at the neurula stage. nih.gov Notably, at the neurula stage, Xp100 is highly expressed in the somitogenic mesoderm. nih.gov Somites are transient blocks of mesoderm that give rise to essential structures such as vertebrae, skeletal muscle, and the dermis. researchgate.netresearchgate.net The specific localization of Xp100 transcripts suggests its involvement in the maturation and differentiation of these somites. nih.gov
Implication in Circadian Clock Regulation (by similarity to mammalian orthologs)
By similarity to its mammalian counterparts, Xenopus NFKB2 is implicated in the regulation of the circadian clock. uniprot.org In mammals, NF-κB family members, including p100/p52 and RelB, have been shown to interact with core clock proteins like BMAL1. nih.govimrpress.com This interaction can modulate the transcriptional activity of the clock machinery, thereby influencing circadian rhythms. nih.gov Given the high degree of conservation in the core circadian clock mechanism among vertebrates, it is plausible that Xp100, in concert with XRelB, plays a similar role in the Xenopus circadian system. uniprot.orgreactome.org
Broader Roles in Immune Response and Acute Phase Reactions (by similarity)
Consistent with the well-established role of NF-κB in mammals, Xp100 is considered a key player in the immune response and acute phase reactions in Xenopus. nih.govuniprot.org The NF-κB pathway is a central regulator of genes involved in inflammation and immunity. genecards.org The acute phase response is a systemic reaction to infection, tissue injury, or trauma, characterized by changes in the concentration of plasma proteins known as acute phase proteins. nih.govqiagen.com The p52 subunit, generated from p100, binds to the enhancer regions of genes integral to the immune response and acute phase reactions. uniprot.org This suggests that Xp100 is a crucial component of the innate immune system in Xenopus, mediating responses to a wide array of physiological stressors. nih.gov
Anti-Apoptotic Functions in Specific Contexts
The NF-κB signaling pathway is a critical regulator of apoptosis, or programmed cell death, during embryonic development in Xenopus laevis. biologists.complos.org While direct studies focusing exclusively on the anti-apoptotic functions of Xp100 are limited, the broader role of the NF-κB pathway in preventing apoptosis is well-established. biologists.comresearchgate.net The p100 protein, as a precursor to the active p52 subunit and a component of inhibitory complexes, is central to the precise control of NF-κB activity. This regulation is crucial for cell survival in various developmental contexts.
During early vertebrate mesoderm formation, a regulatory circuit involving NF-κB and the transcription factor Slug/Snail has been identified. plos.orgresearchgate.net This network is essential for both mesodermal and neural crest marker expression, and its disruption leads to apoptosis. plos.orgresearchgate.net The anti-apoptotic protein Bcl-xL can rescue these phenotypes, an effect that is dependent on the activation of NF-κB. plos.org Given that Xp100 is one of the NF-κB subunit genes expressed during these developmental stages, it is a key participant in this anti-apoptotic regulatory loop. plos.org The pathway's role in suppressing apoptosis is further highlighted by the observation that Rela-defective mice, which lack a key NF-κB component, die from massive apoptosis in the liver, underscoring the conserved anti-apoptotic function of this pathway. biologists.com In the developing Xenopus neurula, where significant programmed cell death occurs, the proper regulation of NF-κB, including the processing of Xp100, is likely essential for maintaining the balance between cell survival and elimination. biologists.com
Research Methodologies Applied to NFKB2/Xp100
A variety of molecular biology techniques have been employed to characterize the structure, expression, and function of NFKB2/Xp100 in Xenopus laevis. These methodologies have been instrumental in elucidating its role in the NF-κB signaling cascade.
Molecular Cloning and Sequence Analysis for Homology Determination
The molecular identity of Xp100 was established through the cloning and sequencing of its corresponding complementary DNA (cDNA). nih.gov This process involves isolating the messenger RNA (mRNA) for Xp100 and using reverse transcriptase to create a stable cDNA copy, which can then be amplified and sequenced.
Sequence analysis of the cloned Xp100 cDNA revealed a high degree of homology with the mammalian p100-NFkappaB2. nih.gov A significant finding from this analysis was the identification of a putative protein kinase A-phosphorylation site (RRPS), a conserved feature in most Rel family proteins. In mammalian p100, this site is replaced by KRKR. The Xenopus homolog, Xp100, exhibits a similar substitution with a KRKK sequence, providing strong evidence that the cloned cDNA indeed encodes the Xenopus p100 protein. nih.gov This high level of sequence conservation underscores the fundamental importance of the p100 protein in NF-κB signaling across different vertebrate species.
In Situ Hybridization for Spatiotemporal Expression Mapping
To understand the developmental role of Xp100, researchers have utilized in situ hybridization to map its expression patterns in Xenopus embryos. nih.govnih.gov This technique uses a labeled RNA or DNA probe that is complementary to the Xp100 mRNA. The probe hybridizes to the target mRNA within the preserved embryo, allowing for the visualization of the specific cells and tissues where the gene is being actively transcribed.
Studies using this method have shown that Xp100 transcripts are present at all stages of oocyte maturation and in all adult tissues examined. nih.gov During embryonic development, the expression of Xp100 fluctuates. Its transcripts are maternally supplied, decrease at the gastrula stage, and then reappear at the neurula stage. plos.orgnih.gov Notably, at the neurula stage, Xp100 is highly expressed in the somitogenic mesoderm, suggesting a role in the development of somites. nih.gov In contrast, during the gastrula and tailbud stages, the transcripts are not localized to specific regions. nih.gov This dynamic spatiotemporal expression pattern, distinct from other Xenopus Rel family members, points to a specific function for Xp100 in later stages of Xenopus laevis development. nih.gov
Electrophoretic Mobility Shift Assays (EMSAs) for DNA Binding
Electrophoretic Mobility Shift Assays (EMSAs), also known as gel shift assays, have been crucial in determining the DNA-binding properties of the processed form of Xp100, the p52 subunit (Xp52). nih.govspringernature.comnih.gov This technique is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. thermofisher.com
By performing EMSAs with a labeled DNA probe containing the κB binding site, researchers have demonstrated that Xp52, the processed product of Xp100, is capable of binding directly to this consensus sequence. nih.gov Interestingly, these assays also revealed that Xp52 alone does not activate transcription upon binding to the DNA. nih.gov This finding highlights the importance of protein-protein interactions in modulating the transcriptional activity of NF-κB complexes.
Reporter Gene Assays for Transcriptional Activity
To investigate the functional consequences of Xp100/Xp52 DNA binding, scientists have employed reporter gene assays. nih.govresearchgate.net In these experiments, a reporter gene, such as luciferase, is placed under the control of a promoter containing NF-κB binding sites (κB sites). The activity of the reporter gene then serves as a readout for the transcriptional activity of the NF-κB complexes present in the cell.
Using this approach, it was discovered that while Xp52 alone does not activate transcription, a heterodimer formed between Xp52 and another Xenopus Rel protein, XRelB, is a potent transcriptional activator. nih.gov Furthermore, these reporter assays demonstrated that the C-terminal half of the full-length Xp100 protein, which is cleaved off to produce Xp52, acts as an inhibitor of this transcriptional activation. nih.gov This inhibitory portion of Xp100 is referred to as XIκBδ. These findings from reporter gene assays have been fundamental in establishing the dual role of Xp100: its processed form, Xp52, participates in active transcriptional complexes, while the full-length protein can sequester Rel proteins and inhibit their activity.
Summary and Conclusion
The designation "protein P100" in Xenopus laevis research exemplifies a common challenge in scientific nomenclature, where a non-specific label can refer to multiple, functionally distinct entities. This investigation has clarified the identities of three key proteins that fall under this ambiguous umbrella: the oocyte-specific translational repressor P100 (Pat1a/PatL2), the multifunctional gene regulator Tudor-SN (p100), and the essential mitotic protein Centromere Protein F (CENP-F). Understanding the specific roles of each of these proteins is crucial for accurately interpreting the vast body of research that utilizes the powerful Xenopus laevis model system. Precise protein nomenclature is paramount to avoid confusion and to ensure the clear communication of scientific findings.
Data Tables
Table 1: Summary of "Protein P100" Identities in Xenopus laevis
| Designation | Official Name/Synonyms | Primary Function | Key Features |
|---|---|---|---|
| P100 | Oocyte-specific protein P100, Pat1a, PatL2 | Translational repression of maternal mRNAs | Oocyte-specific expression, RNA-binding, component of mRNPs |
| p100 | Tudor Staphylococcal Nuclease (Tudor-SN), SND1 | Multifunctional regulator of gene expression | Contains Tudor and SN domains, involved in transcription, splicing, and stress response |
| (Informal P100) | Centromere Protein F (CENP-F) | Chromosome segregation during mitosis | Large protein, component of the kinetochore, essential for cell division |
Table 2: Compound Names Mentioned in this Article
| Compound Name | |
|---|---|
| c-Mos | |
| Cyclin B1 | |
| Pat1a | |
| PatL2 | |
| Tudor Staphylococcal Nuclease (Tudor-SN) | |
| SND1 |
Polycystin 1 Cleavage Product P100 Pc1 P100 in Xenopus Laevis
Origin and Molecular Characteristics
P100 is an endogenous cleavage product of the full-length PC1 protein. researchgate.netnih.gov It was identified as a novel PC1 product with an approximate molecular weight of 100 kDa through Western blot analysis using an antibody directed against the C-terminal tail of PC1. nih.govplos.org This fragment is found alongside other known PC1 forms, such as the uncleaved full-length protein and the C-terminal fragment (CTF), in various cell and animal models, including mice and cultured cell lines like MDCK and CHO cells. nih.govresearchgate.net The generation of P100 is considered a part of the complex proteolytic maturation process that PC1 undergoes. researchgate.net
Based on its apparent molecular size, P100 is predicted to be generated by a proteolytic cleavage event occurring within the third intracellular loop of the full-length PC1 protein. nih.gov Consequently, the P100 fragment is understood to contain the C-terminal portion of PC1, which includes the final six transmembrane segments and the subsequent intracellular C-terminal tail. researchgate.net This region also notably contains the portion of PC1 that shares sequence similarity with Polycystin-2 (PC2), a protein that forms a channel complex with PC1. nih.gov
Full-length PC1 is a large, multi-transmembrane protein that undergoes several post-translational proteolytic cleavages. researchgate.net P100 is generated from the full-length PC1 protein through one of these cleavage events. nih.gov Its expression has been observed to decrease with postnatal age in mice, where its levels were commensurate with that of the PC1 C-terminal fragment (CTF). nih.gov The expression of full-length human PC1 in cell lines results in the production of both P100 and CTF, indicating that its generation is an integral part of PC1 processing. researchgate.netnih.gov
Functional Regulation of Store-Operated Calcium Entry (SOCE)
The use of Xenopus laevis oocytes as an expression system has been pivotal in elucidating the specific functions of PC1 cleavage products. nih.gov This model allows for rigorous electrophysiological analysis in a cellular environment that does not endogenously express mammalian PC2, thereby providing a clear window into the direct roles of expressed PC1 fragments in regulating ion channels. nih.govfrontiersin.org
When P100 is expressed in Xenopus laevis oocytes, it directly and significantly inhibits store-operated calcium entry (SOCE) currents. researchgate.netnih.govplos.org SOCE is a critical calcium influx pathway activated in response to the depletion of calcium from intracellular stores like the endoplasmic reticulum. frontiersin.org In experiments measuring ion currents in P100-expressing oocytes, a dramatic reduction was observed in both the transient peak and the steady-state currents compared to control oocytes. nih.gov This finding demonstrates that P100 functions as a potent negative regulator of this specific calcium signaling pathway. researchgate.netnih.gov Further investigation suggests this inhibition is achieved through interaction with STIM1, a key sensor protein for store calcium levels, preventing its translocation to the cell periphery, which is a necessary step for SOCE activation. nih.govresearchgate.netresearchgate.net
The inhibitory function of P100 on SOCE is highly specific, as demonstrated by comparative studies with other PC1 cleavage products, particularly the C-Terminal Fragment (CTF). researchgate.net In stark contrast to P100, the expression of the larger CTF in Xenopus oocytes has no effect on SOCE currents. nih.govnih.gov Neither the transient peak nor the steady-state currents were altered in CTF-expressing oocytes compared to controls. nih.gov
This functional divergence is critical, as it isolates the SOCE inhibitory role to the P100 fragment. Furthermore, the importance of P100's structure for this function is highlighted by the finding that a version of P100 containing the disease-causing R4227X mutation fails to inhibit SOCE currents when expressed in oocytes. nih.govresearchgate.netplos.org This suggests that dysfunctional regulation of SOCE by PC1 fragments may play a significant role in the pathology of ADPKD. plos.org
Interactive Data Table: Comparative Effects of PC1 Cleavage Products on SOCE in Xenopus Oocytes
| Expressed Fragment | Effect on SOCE Currents | Key Finding | Reference |
| P100 | Significant Inhibition | Dramatically reduces both transient peak and steady-state currents. | nih.gov |
| CTF (C-Terminal Fragment) | No Effect | No significant change in SOCE currents compared to controls. | nih.gov |
| P100 (R4227X Mutant) | No Inhibition | The disease-causing mutation abolishes the inhibitory function. | researchgate.netplos.org |
Influence of Disease-Associated Mutations (e.g., R4227X) on Inhibitory Function
The P100 fragment of Polycystin-1 (PC1) normally functions to inhibit store-operated calcium entry (SOCE), a key mechanism for replenishing intracellular calcium stores. However, disease-associated mutations can abolish this inhibitory function. A notable example is the R4227X mutation, a nonsense mutation that leads to a truncated PC1 protein.
When the P100 fragment carrying the R4227X mutation is expressed in Xenopus laevis oocytes, it fails to inhibit SOCE currents. nih.govplos.org This loss of function is critical, as unregulated SOCE can contribute to the abnormal cell proliferation and cyst formation characteristic of Autosomal Dominant Polycystic Kidney Disease (ADPKD). The inability of the mutant P100 to suppress calcium influx highlights the importance of the C-terminal region of PC1 in maintaining normal cellular calcium homeostasis. nih.govplos.org Furthermore, in M-1 kidney collecting duct cells, the full-length PC1 with the R4227X mutation did not increase the interaction between STIM1 and the IP3 receptor, unlike the wild-type PC1. nih.gov This suggests that the mutation also affects the broader protein complex interactions involved in calcium signaling regulation. nih.gov
Molecular Interactions in the SOCE Pathway
The inhibitory effect of PC1-P100 on SOCE is mediated through its direct interaction with key components of the SOCE machinery.
Physical Interaction and Co-immunoprecipitation with STIM1 (Stromal Interaction Molecule 1)
The PC1-P100 fragment physically interacts with Stromal Interaction Molecule 1 (STIM1), the primary sensor of calcium levels within the endoplasmic reticulum (ER). nih.govplos.orgnih.gov This interaction has been confirmed through co-immunoprecipitation assays. nih.govplos.org When P100 is present, it can be pulled down with STIM1, indicating a direct or close association between the two proteins within the cell. nih.govplos.org This interaction is specific to the P100 fragment, as another cleavage product, the C-Terminal Fragment (CTF), does not co-immunoprecipitate with STIM1. nih.govplos.org The interaction is thought to occur via the coiled-coil domain of P100. nih.gov
Mechanism of SOCE Inhibition via Interference with STIM1 Translocation
Upon depletion of ER calcium stores, STIM1 normally translocates to the ER-plasma membrane junctions. There, it activates Orai channels, initiating SOCE. The PC1-P100 fragment inhibits this process by preventing the translocation of STIM1. nih.govplos.orgnih.gov
By interacting with STIM1, P100 effectively sequesters it within the ER, even when calcium stores are depleted. plos.org This interference with STIM1's movement prevents the activation of store-operated calcium channels at the plasma membrane, thereby inhibiting the influx of calcium into the cell. plos.orgnih.gov This mechanism has been observed in various cell types, including MDCK and CHO cells, where the expression of P100 recapitulates the inhibition of STIM1 translocation seen with full-length PC1. nih.govplos.org
Research Methodologies Utilized for PC1-P100
The functional and molecular characterization of PC1-P100 has been facilitated by several key experimental techniques.
Heterologous Expression in Xenopus laevis Oocytes for Electrophysiological Recordings
Xenopus laevis oocytes are a widely used and effective system for studying ion channels and their regulation. nih.govnih.govresearchgate.net Their large size allows for easy injection of cRNA, leading to robust expression of heterologous proteins like PC1-P100. nih.govnih.gov Researchers have expressed P100 in these oocytes to directly measure its effect on endogenous SOCE currents using electrophysiological techniques such as two-electrode voltage clamp. nih.govplos.orgfrontiersin.org These experiments have demonstrated that the expression of P100 significantly reduces SOCE currents, while the expression of the disease-associated mutant P100 (R4227X) has no inhibitory effect. nih.govplos.org The oocyte system has also been instrumental in studying the effects of other PC1 fragments on calcium signaling. ucalgary.ca
Mutagenesis Studies to Define Functional Domains
Mutagenesis studies have been instrumental in dissecting the functional regions within the C-terminal tail of Polycystin-1 (PC1), a fragment of which is the P100 protein. These studies, often utilizing expression systems such as Xenopus laevis oocytes and mammalian cell lines, have pinpointed specific amino acid residues and domains critical for the protein's various biological activities, including ion channel regulation, protein-protein interactions, and the control of cellular morphogenesis.
Research employing the expression of the human PC1 C-terminal cytoplasmic tail in Xenopus oocytes has demonstrated that the terminal 112 amino acids are sufficient to increase chloride (Cl⁻) channel activity. nih.gov In contrast, a fragment containing only the initial 92 amino acids of the C-terminal tail was found to be inactive, indicating that a key functional domain resides within the distal portion of the tail. nih.gov This activity was sensitive to missense mutations associated with Autosomal Dominant Polycystic Kidney Disease (ADPKD), as well as mutations in phosphorylation sites and the coiled-coil domain. nih.gov This suggests that the P100 fragment, or a significant portion of it, is a key regulator of ion transport across the cell membrane.
Further mutational analysis in inner medullary collecting duct (IMCD) cells has defined two distinct regions within the C-terminal tail that are essential for triggering branching morphogenesis. nih.gov The integrity of the Polycystin-2 (PC2) binding domain, located within the coiled-coil structure, is necessary for this function. nih.gov However, the interaction with PC2 is not the sole requirement. Mutation of two N-terminal heptad repeats (L4196D) completely abolished the ability of the PC1 C-terminus to induce branching, even though this mutation did not affect the interaction with PC2. nih.gov Similarly, mutations in the coiled-coil domain (V4235D/L4238D) also eliminated this morphogenetic activity. nih.gov These same mutations (L4196D and V4235D/L4238D) were shown to completely abrogate the activation of Protein Kinase C-α (PKC-α), a key downstream signaling event. nih.gov
The P100 fragment itself, identified as a cleavage product of PC1, is implicated in regulating store-operated Ca²⁺ entry through its interaction with STIM1. biorxiv.org The C-terminal tail of PC1 undergoes proteolytic cleavage to generate several fragments, including P100, which are then involved in various signaling pathways. nih.gov Site-directed mutagenesis has been employed to create cleavage mutants to study the specific functions of these fragments, highlighting their role in mitochondrial function and cellular metabolism. nih.gov
The following table summarizes key findings from mutagenesis studies on the C-terminal tail of Polycystin-1, providing insights into the functional domains relevant to the P100 fragment.
| Mutation/Region Studied | Expression System | Key Finding | Functional Domain Implication | Reference(s) |
| Deletion of C-terminal 24 amino acids | Xenopus oocytes | Abolished Cl⁻ channel activation | The distal C-terminus is critical for ion channel regulation. | nih.gov |
| L4196D (N-terminal heptad repeat) | IMCD cells | Prevented branching morphogenesis and PKC-α activation. | A region distinct from the PC2-binding site is essential for morphogenetic signaling. | nih.gov |
| V4235D/L4238D (Coiled-coil domain) | IMCD cells | Eliminated branching morphogenesis and PKC-α activation. | The coiled-coil domain is crucial for downstream signaling leading to morphogenesis. | nih.gov |
| ADPKD-associated missense mutations | Xenopus oocytes | Altered Cl⁻ channel activity stimulation. | These sites are critical for the normal physiological function of the C-terminal tail. | nih.gov |
| Phosphorylation site mutations | Xenopus oocytes | Affected Cl⁻ channel activity stimulation. | Phosphorylation is a key regulatory mechanism for PC1 C-terminal function. | nih.gov |
These mutagenesis studies collectively underscore the complexity of the Polycystin-1 C-terminal tail. They reveal that specific subdomains, likely encompassed within the P100 fragment, are responsible for distinct cellular functions, from ion channel modulation to the intricate signaling pathways that govern tissue architecture. The use of model systems like Xenopus laevis oocytes has been pivotal in functionally characterizing these domains and understanding how specific mutations linked to polycystic kidney disease disrupt their normal activity. nih.govnih.gov
Other Identified P100 Proteins and Future Characterization in Xenopus Laevis Research
Transcriptional Coactivator p100 (Tudor Domain Containing 15, TDRD15.L)
One of the proteins identified as p100 in Xenopus laevis is a transcriptional coactivator, officially designated Tudor Domain Containing 15, L homeolog (tdrd15.L).
Gene and Protein Identity (tdrd15.L)
The gene tdrd15.L in Xenopus laevis encodes the protein product known as Transcriptional coactivator p100. xenbase.org This protein belongs to the Tudor domain-containing (TDRD) family of proteins. nih.gov The Tudor domain is a structurally conserved motif of approximately 60 amino acids that can mediate protein-protein interactions and bind to methylated histones and other nucleic acids. nih.govgenecards.org In humans, TDRD15 contains multiple Tudor domains. nih.gov The Xenopus gene is the L (long) homeolog, a result of the allotetraploid nature of the X. laevis genome. alliancegenome.orgnih.gov
Table 1: Gene and Protein Identification for tdrd15.L
| Feature | Identifier | Source(s) |
| Organism | Xenopus laevis | xenbase.org |
| Gene Symbol | tdrd15.L | alliancegenome.org |
| Full Gene Name | tudor domain containing 15, L homeolog | xenbase.org |
| Protein Name | Transcriptional coactivator p100 | xenbase.org |
| Human Ortholog | TDRD15 | genecards.orgalliancegenome.orgbgee.org |
Role as a Transcriptional Coactivator
As its name implies, the primary function of TDRD15.L is to act as a transcriptional coactivator. xenbase.org Coactivators are proteins that enhance gene expression by binding to transcription factors and recruiting other proteins, such as histone acetyltransferases or components of the basal transcriptional machinery, to the promoter region of a target gene. nih.govnih.gov While the specific targets of TDRD15.L in Xenopus are not fully elucidated, research on its orthologs provides functional context. The human p100 protein was first identified as a coactivator for the Epstein-Barr virus nuclear antigen 2 and subsequently for other cellular transactivators. nih.gov Studies in zebrafish have shown that the p100 ortholog is expressed during embryogenesis and its expression is regulated by Nodal signaling, suggesting a role in developmental processes. nih.gov In humans, a coactivator complex known as ASC-1 contains a p100 polypeptide and stimulates the activity of transcription factors like AP-1 and NF-κB. nih.gov
Orthology to Human TDRD15
The Xenopus laevis gene tdrd15.L is orthologous to the human gene TDRD15 (Tudor Domain Containing 15). genecards.orgalliancegenome.orgbgee.org This evolutionary conservation is also observed in Xenopus tropicalis (tdrd15) and various teleost fish, indicating a conserved function for this protein family across vertebrates. nih.govalliancegenome.org The human TDRD15 gene is associated with nucleic acid binding. genecards.org The conservation of the TDRD15 gene across species underscores its likely importance in fundamental cellular processes related to transcription and gametogenesis. nih.gov
Potential for Further P100 Designations and Uncharacterized Proteins
The term "p100" is not exclusive to TDRD15.L in Xenopus literature, which creates a significant potential for confusion. Several other functionally distinct proteins of approximately 100 kDa have been described:
Microtubule-Associated Protein (MAP) p100 : A 100 kDa protein was identified from Xenopus egg extracts that associates with microtubules. bioone.org This p100 is expressed in oocytes and early embryos and is found in adult organs like the brain and liver, playing a role in processes dependent on the microtubule cytoskeleton. bioone.org
Oocyte-Specific Protein P100 (PATL2) : A novel 100 kDa protein was purified from Xenopus oocytes and later identified as the ortholog of human PAT1 homolog 2 (PATL2). nih.govnih.govuniprot.org This protein is an RNA-binding protein that functions as a translational repressor, playing a role in regulating maternal mRNAs during oocyte maturation. nih.govuniprot.org
NF-κB p100/p52 : The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway involves a protein called p100 (also known as NFKB2), which is processed into a p52 subunit. plos.org This protein is a key transcriptional regulator in immunity and development. plos.orgbiologists.com
Deep proteomic studies of Xenopus laevis development have identified over 11,000 proteins, many of which remain uncharacterized or are identified only by their predicted molecular weight from gene models. nih.govbiorxiv.org Given this vast proteome, it is highly probable that numerous other uncharacterized proteins have a molecular weight near 100 kDa and could be preliminarily designated "p100" in future studies.
Strategies for Disambiguation in Future Xenopus Proteomics
To avoid ambiguity and ensure clarity in research, several strategies are essential for characterizing and naming proteins in Xenopus proteomics.
High-Resolution Mass Spectrometry (HRMS) : Modern "bottom-up" proteomics relies on HRMS to identify proteins. nih.gov Instead of relying on a protein's migration on a gel, this technique involves digesting the protein and identifying it with high confidence by matching the mass-to-charge ratios of its constituent peptides to sequences in a protein database. nih.govnih.gov This provides a precise identity linked to a specific gene.
Standardized Nomenclature and Databases : It is crucial to use standardized gene and protein names as provided by resources like Xenbase, UniProt, and the Alliance of Genome Resources. xenbase.orguniprot.orgalliancegenome.org Referring to a protein by its official gene symbol (e.g., TDRD15.L, PATL2) rather than a generic name like "p100" prevents confusion.
Comprehensive Reference Databases : The accuracy of proteomic identification depends on the quality of the reference sequence database. nih.gov The development of comprehensive protein databases for Xenopus laevis, derived from deep mRNA sequencing and improved genome assemblies, allows for more accurate peptide and protein identification. nih.govbiorxiv.org
Use of Ontologies : Formal ontologies like the Protein Ontology (PRO) provide a structured framework to define and disambiguate protein entities, including different isoforms, post-translationally modified forms, and orthologs. oup.com Adopting such systems can formally distinguish between the various "p100" proteins.
Functional Validation : Following proteomic identification, functional validation through methods such as in situ hybridization, immunostaining, or gene knockdown can confirm the identity and biological role of a newly characterized protein. biorxiv.org This connects the proteomic data to a concrete biological function, moving beyond simple physical characteristics.
By employing these strategies, researchers can ensure that newly characterized proteins in Xenopus laevis are unambiguously identified, contributing to a clearer and more integrated understanding of the frog's complex proteome. harvard.edu
Advanced Methodologies and Future Research Directions in Xenopus Laevis Protein Studies
Integrated Genomic and Proteomic Approaches in Xenopus laevis
The study of Protein P100 (Pat1a) in Xenopus laevis has been significantly advanced by the integration of genomic and proteomic methodologies. These approaches are essential for distinguishing P100/Pat1a from its paralog, Pat1b, as they exhibit largely separate expression patterns during oogenesis and embryogenesis. nih.gov While P100/Pat1a is maternally expressed in immature oocytes and disappears during maturation, Pat1b expression begins in somatic cells after the mid-blastula transition. nih.govnih.gov
Deep proteomic analyses of the Xenopus laevis egg, utilizing reference databases derived from mRNA sequencing, have enabled the identification of over 11,000 proteins, providing a quantitative framework to study proteins like P100/Pat1a. researchgate.net Such comprehensive datasets allow researchers to place P100/Pat1a within the broader context of the oocyte's proteome and to identify its interacting partners and regulatory networks.
Integrated multi-omic analysis, combining genomics, transcriptomics, and proteomics, is a powerful strategy for diagnosing Mendelian disorders by identifying how genetic variants impact protein expression and function. medrxiv.org This approach is highly relevant for understanding the consequences of mutations in the human orthologue of P100/Pat1a, PATL2, which are linked to female infertility. nih.gov By applying similar integrated analyses to Xenopus, researchers can model these disease states and dissect the molecular pathways affected by P100/Pat1a dysfunction. nih.gov
Table 1: Comparison of Xenopus laevis Pat1 Paralogues
| Feature | xPat1a (P100) | xPat1b (PatL1) |
|---|---|---|
| Primary Expression | Immature Oocytes | Somatic Cells |
| Timing of Expression | Maternally expressed, degrades during oocyte maturation. nih.govnih.gov | Expression begins after mid-blastula transition. nih.gov |
| Primary Function | Translational Repression. nih.govnih.gov | mRNA Decay. nih.gov |
| Human Orthologue | PATL2. nih.gov | PATL1. researchgate.net |
High-Resolution In-Cell NMR Spectroscopy for Structural and Dynamic Insights
High-resolution in-cell Nuclear Magnetic Resonance (NMR) spectroscopy represents a frontier in studying protein structure and dynamics within a living cell, and Xenopus laevis oocytes are a particularly powerful system for this technique. pnas.orgspringernature.com Their large size facilitates the microinjection of precise amounts of isotope-labeled proteins, allowing for the study of these proteins in their native cellular environment. pnas.org This method provides atomic-level information on protein conformation, interactions, and function. nih.govpnas.org
While in-cell NMR has not yet been specifically reported for P100/Pat1a, the methodology is well-established in Xenopus oocytes for other proteins such as ubiquitin and calmodulin. nih.govmagtech.com.cn These studies have demonstrated the feasibility of observing protein-protein interactions, which can cause NMR signal broadening, and monitoring protein maturation and function in real-time within the oocyte. nih.gov
Future research could apply this technology to P100/Pat1a to gain unprecedented insights. By injecting 15N-labeled P100/Pat1a into oocytes, researchers could:
Determine its three-dimensional structure and conformational dynamics within the oocyte cytoplasm.
Map its interaction surfaces with RNA and other protein components of the messenger ribonucleoprotein (mRNP) complexes, such as CPEB, Xp54, and xRAP55. nih.gov
Observe how its structure and interactions change in response to signals that trigger oocyte maturation.
This approach would provide a dynamic, atomic-level understanding of how P100/Pat1a functions as a translational repressor. portlandpress.com
Advanced Genetic Perturbation Techniques (e.g., targeted gene editing, morpholino-mediated knockdown)
Xenopus laevis offers a robust platform for genetic perturbation studies, which are critical for elucidating the function of proteins like P100/Pat1a. xenbase.org Antisense morpholino oligonucleotides (MOs) are a widely used tool for knocking down gene expression in Xenopus embryos. xenbase.orgnih.gov MOs can be designed to block either mRNA translation or splicing, providing a rapid method to study the loss-of-function phenotype. nih.gov For P100/Pat1a, MO-mediated knockdown in oocytes would be instrumental in identifying the specific maternal mRNAs it regulates and confirming its role in controlling the timing of oocyte maturation. nih.gov Overexpression of P100/Pat1a has been shown to delay meiotic maturation, and MO-based knockdown provides the complementary loss-of-function evidence. nih.govnih.gov
More recently, CRISPR/Cas9-mediated gene editing has become an efficient method for generating targeted gene disruptions in Xenopus. nih.govspringernature.com This technology can be used to create stable knockout lines for the patl2 gene, allowing for the study of its function throughout development and in subsequent generations. nih.gov The creation of Patl2 knockout mice using CRISPR/Cas9 has already confirmed its essential role in mammalian oocyte maturation. nih.govresearchgate.net Applying this to Xenopus would enable precise genetic analysis of P100/Pat1a function and allow for the introduction of specific patient-derived mutations to model human diseases. nih.govfrontiersin.org
These genetic perturbation techniques can be targeted to specific cells or regions of the embryo through microinjection into individual blastomeres at early cleavage stages, allowing for the investigation of cell-autonomous functions. nih.gov
**Table 2: Genetic Perturbation Strategies for Studying P100/Pat1a in *Xenopus***
| Technique | Mechanism | Application to P100/Pat1a | Key Advantages |
|---|---|---|---|
| Morpholino (MO) Knockdown | Antisense oligonucleotide sterically blocks mRNA translation or splicing. xenbase.org | Injected into oocytes or embryos to transiently reduce P100/Pat1a protein levels and assess impact on maturation and development. nih.gov | Rapid, efficient for early developmental studies, dose-dependent effects can be studied. nih.gov |
| CRISPR/Cas9 Gene Editing | Cas9 nuclease creates targeted double-strand breaks, leading to gene knockout via error-prone repair. springernature.com | Generation of stable patl2 knockout Xenopus lines for long-term functional studies. nih.gov | Permanent and heritable gene disruption, high specificity, enables modeling of specific mutations. nih.govnih.gov |
| mRNA Overexpression | Injection of in vitro-transcribed mRNA encoding P100/Pat1a. nih.gov | Assess gain-of-function phenotypes, such as the observed retardation of oocyte maturation. nih.gov | Simple, effective for studying the consequences of elevated protein levels. |
Elucidating Interconnectedness and Cross-Talk Among Distinct P100 Pathways (if applicable)
P100/Pat1a functions as a key node in the network regulating maternal mRNA translation, a critical process for early development when the embryonic genome is transcriptionally silent. nih.govnih.gov It does not act in isolation but as part of a larger messenger ribonucleoprotein (mRNP) complex. Research has shown that in Xenopus oocytes, P100/Pat1a is an RNA-binding component of ribosome-free mRNPs, where it associates with other crucial regulatory proteins. nih.gov
Key interacting partners that form a pathway for translational repression include:
CPEB (Cytoplasmic Polyadenylation Element Binding Protein): A master regulator of maternal mRNA translation.
Xp54 (DDX6): An RNA helicase that is a core component of P-bodies and is involved in mRNA storage and decay.
xRAP55 (Lsm14): A protein associated with P-bodies and stress granules. nih.gov
The interconnectedness of the P100/Pat1a pathway is evident from its downstream effects. Overexpression of P100/Pat1a in oocytes significantly impairs the accumulation of c-Mos and cyclin B1. nih.gov These two proteins are essential drivers of meiotic maturation, indicating that P100/Pat1a-mediated repression of their corresponding mRNAs (or upstream activators) is a critical checkpoint for controlling the progression of meiosis. The degradation of P100/Pat1a during maturation is therefore a necessary step to release this translational block and allow the synthesis of proteins required for the meiotic cell cycle. nih.gov
Broader Translational Relevance of Xenopus P100 Discoveries to Vertebrate Biology and Disease Modeling
Discoveries related to P100/Pat1a in Xenopus laevis have profound translational relevance for vertebrate biology and human disease. nih.gov The fundamental mechanisms of oocyte maturation and early embryonic development are highly conserved among vertebrates. ox.ac.uk The function of P100/Pat1a as a translational repressor in Xenopus oocytes provided the foundational knowledge for understanding the role of its human orthologue, PATL2. nih.govnih.gov
This is most strikingly demonstrated in the context of human reproductive health. Mutations in the PATL2 gene have been identified as a significant cause of primary infertility in women. nih.gov These mutations lead to oocyte maturation defect (OMD), a condition where oocytes fail to complete meiosis and remain immature. nih.gov This human pathology directly mirrors the phenotype observed when P100/Pat1a function is disrupted in experimental models, highlighting Xenopus as an excellent system for modeling this type of genetic disease. nih.govnih.govfrontiersin.org Studies in Patl2 knockout mice further corroborate these findings, showing subfertility and defects in oocyte maturation and early embryonic development. nih.govresearchgate.net
Furthermore, some research has suggested a role for Pat1a in modulating the intracellular transport and processing of the Amyloid Precursor Protein (APP), a key protein in the pathology of Alzheimer's disease. manchester.ac.ukresearchgate.net While this function may be distinct from its role in oocytes, it opens another avenue for translational research, potentially linking RNA-binding proteins to neurodegenerative disorders. The experimental tractability of the Xenopus system can be leveraged to explore these potential connections further. nih.gov
Q & A
Basic Research Questions
Q. What experimental approaches are used to identify and characterize protein P100 in Xenopus laevis?
- Methodology : P100, a cleavage product of Polycystin-1, can be studied via heterologous expression in Xenopus oocytes using nuclear injection of cDNA under viral promoters (e.g., pMT2 vector) . Immunoblotting with specific antibodies after differential centrifugation (e.g., P100 particulate fraction isolation) is critical for detection . Mass spectrometry (e.g., bottom-up proteomics with UPLC-ESI-MS/MS) enables identification and quantification in complex embryonic extracts .
Q. What is the functional significance of protein P100 in Xenopus laevis cellular processes?
- Key Findings : P100 regulates store-operated calcium entry (SOCE) in oocytes, as shown by electrophysiological measurements of endogenous currents. Expression of P100 reduces transient peak currents, implicating its role in calcium signaling homeostasis . Experimental validation involves comparing H2O-injected controls with P100-expressing oocytes under voltage-clamp conditions .
Q. How can researchers access reliable genomic and proteomic data for P100 in Xenopus?
- Resources : Xenbase provides annotated gene/protein data, including orthologs and expression patterns. Use BLASTx against the Xenopus protein database (e-value ≤1E-5) for homology searches . For proteomics, refer to the Notre Dame developmental proteomics dataset, which tracks ~4,000 proteins, including post-translational modifications .
Advanced Research Questions
Q. How can researchers resolve discrepancies between mRNA levels and P100 protein expression in Xenopus embryos?
- Approach : Use targeted proteomics (e.g., tandem mass tags with CZE-ESI-MS/MS) to quantify P100 independently of transcript levels . Validate via Xenbase’s RNA-Seq and protein expression modules, which integrate multi-omics data to identify regulatory mechanisms (e.g., translational control or protein stability) .
Q. What methodologies are recommended for studying post-translational modifications (PTMs) of P100?
- Techniques :
- Phosphorylation : Combine immunodepletion in Xenopus egg extracts with Phos-tag SDS-PAGE or LC-MS/MS .
- Ubiquitylation : Use ATP-regenerating systems in egg extracts supplemented with HA-tagged ubiquitin, followed by immunoprecipitation and Western blotting .
- Cleavage : Pulse-chase assays with radiolabeled methionine track P100 generation from Polycystin-1 precursors .
Q. How to design experiments to investigate P100 interactions with calcium signaling complexes?
- Experimental Design :
- Co-IP : Incubate P100-expressing oocyte lysates with anti-P100 antibodies, then pull down interacting partners (e.g., STIM1/Orai1) for MS analysis .
- Functional Assays : Measure SOCE using Fura-2 AM fluorescence in P100-expressing embryos .
- Structural Insights : Apply in-cell NMR in Xenopus oocytes to study P100 conformational changes under calcium modulation .
Q. What controls are critical when expressing recombinant P100 in Xenopus oocytes?
- Best Practices :
- Internal Controls : Co-inject pMT2-driven secreted alkaline phosphatase (SEAP) to normalize expression efficiency .
- Endogenous Interference : Use CRISPR-Cas9 in oocytes to knockout endogenous Polycystin-1 before P100 expression .
- Specificity Checks : Validate antibodies via peptide competition assays or Xenopus extract pre-adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
